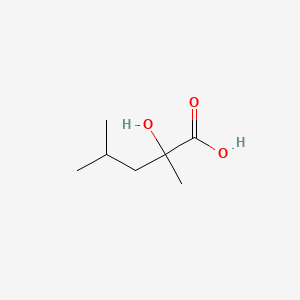
2-Hydroxy-2,4-dimethylpentanoic acid
説明
2-Hydroxy-2,4-dimethylpentanoic acid is a chemical compound with the molecular formula C7H14O3 . It has an average mass of 146.184 Da and a monoisotopic mass of 146.094299 Da .
Synthesis Analysis
The synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid can be achieved through retrosynthetic analysis. The process starts with 2,7-dimethyl-4-octene and proceeds through 4-methyl-2-pentanol as the synthetic intermediate .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2,4-dimethylpentanoic acid consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 258.0±13.0 °C at 760 mmHg, and a flash point of 124.1±16.3 °C .Physical And Chemical Properties Analysis
2-Hydroxy-2,4-dimethylpentanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 258.0±13.0 °C at 760 mmHg, and a flash point of 124.1±16.3 °C . It has a molar refractivity of 37.5±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 136.6±3.0 cm3 .科学的研究の応用
Chemical Synthesis and Reaction Mechanisms
2-Hydroxy-2,4-dimethylpentanoic acid has been used in various chemical syntheses and reaction mechanisms. For instance, Abu-Salem et al. (2008) demonstrated its transformation into different compounds through reactions involving acetone and thallous cyanide, showcasing its potential in organic synthesis and molecular structure studies (Abu-Salem et al., 2008).
Biochemical Research
In biochemical research, 2-Hydroxy-2,4-dimethylpentanoic acid and its derivatives have been investigated for various properties. A study by Ulański et al. (1996) on 2,4-Dimethylglutaric acid, a related compound, explored its reactivity with hydroxyl radicals, contributing to our understanding of radical chemistry and its implications in biological systems (Ulański et al., 1996).
Agricultural Applications
2-Hydroxy-2,4-dimethylpentanoic acid's derivatives have been studied in agriculture. Wilson et al. (1997) researched the dissipation of 2,4-Dichlorophenoxyacetic acid, a herbicide related to 2-Hydroxy-2,4-dimethylpentanoic acid, in soil, providing insights into its environmental impact and degradation (Wilson et al., 1997).
Enantiomeric Analysis in Chemistry
The compound has been used in studies involving enantiomeric analysis. For instance, the work by Cronin and Pizzarello (1997) on stereoisomers of amino acids related to 2-Hydroxy-2,4-dimethylpentanoic acid in meteorites sheds light on the asymmetric influences on organic chemical evolution, which is crucial in understanding the origins of chirality in biological molecules (Cronin & Pizzarello, 1997).
Applications in Electrophoresis and Chromatography
Nardi et al. (1993) demonstrated the use of hydroxylated acids, similar to 2-Hydroxy-2,4-dimethylpentanoic acid, in capillary zone electrophoresis for the enantiomeric resolution of racemic mixtures. This application is significant in analytical chemistry, especially in the separation of chiral compounds (Nardi et al., 1993).
Chelation and Metal Complex Studies
In medicinal chemistry and biochemistry, studies have evaluated derivatives of 2-Hydroxy-2,4-dimethylpentanoic acid as potential chelating agents for metals. Dean et al. (2009) investigated compounds like 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid for their application in iron and aluminium chelation therapy, which is relevant in the treatment of metal toxicity (Dean et al., 2009).
特性
IUPAC Name |
2-hydroxy-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMPKCMFWTVVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603418 | |
| Record name | 2-Hydroxy-2,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2,4-dimethylpentanoic acid | |
CAS RN |
3639-23-4 | |
| Record name | 2-Hydroxy-2,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






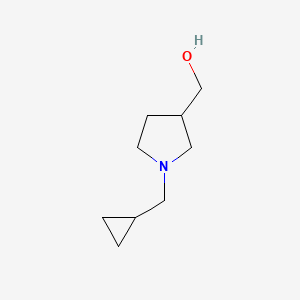
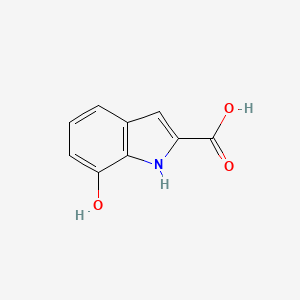

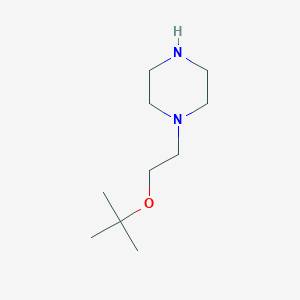

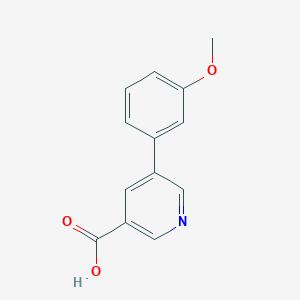
![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)

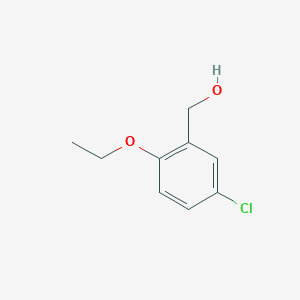

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)